molecular formula C17H15N3O4S2 B2851209 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide CAS No. 941907-95-5

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Cat. No. B2851209
CAS RN: 941907-95-5
M. Wt: 389.44
InChI Key: PDSNZXOVXPCPLV-UHFFFAOYSA-N
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Description

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. This compound is commonly referred to as MPTA and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action for MPTA involves its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. By inhibiting the activity of CAIX, MPTA can disrupt the pH balance of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that MPTA has several biochemical and physiological effects, including the inhibition of CAIX activity, the disruption of the pH balance of cancer cells, and the induction of apoptosis. Additionally, MPTA has been shown to have low toxicity levels, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPTA in lab experiments is its potential use in cancer research. Additionally, MPTA has low toxicity levels, making it a safer alternative to other compounds that may be harmful to researchers. However, one limitation of using MPTA in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the study of MPTA, including further research into its mechanism of action and potential use in cancer treatment. Additionally, researchers may explore the use of MPTA in other areas of scientific research, such as drug discovery and development. Further studies may also investigate the potential side effects of MPTA and its long-term safety profile.
In conclusion, 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a chemical compound that has gained attention in the scientific community for its potential use in cancer research. Its mechanism of action involves the inhibition of CAIX activity, the disruption of the pH balance of cancer cells, and the induction of apoptosis. While MPTA has several advantages for lab experiments, such as low toxicity levels, it also has limitations, including limited availability and high cost. Future research may explore the potential use of MPTA in other areas of scientific research and investigate its long-term safety profile.

Synthesis Methods

The synthesis method for MPTA involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 2-amino-4-(pyridin-2-yl)thiazole. This reaction produces 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide as the final product.

Scientific Research Applications

MPTA has been studied for its potential use in scientific research applications, particularly in the field of cancer research. Research has shown that MPTA has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.

properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-24-12-5-7-13(8-6-12)26(22,23)11-16(21)20-17-19-15(10-25-17)14-4-2-3-9-18-14/h2-10H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSNZXOVXPCPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

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